molecular formula C8H5Cl2N3S B1296603 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 28004-64-0

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1296603
CAS RN: 28004-64-0
M. Wt: 246.12 g/mol
InChI Key: QNVGTVGYFLNBOG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Synthesis and Derivatives

  • The compound has been synthesized through reactions involving 2,4-dichloro-benzaldehyde and thiosemicarbazide, leading to the formation of Schiff bases characterized by IR and 1HNMR techniques (H. Ling, 2007).

Structural Analysis and Theoretical Studies

  • Detailed crystal and molecular structure analysis using spectroscopic techniques and single-crystal X-ray diffraction have been performed. Density Functional Theory (DFT) methods were used to understand the electronic properties, confirming good correlation between observed and theoretical vibrational frequencies (Nagaraju Kerru et al., 2019).

Insecticidal Activity

  • 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine was utilized to synthesize novel compounds with significant insecticidal activity against cotton leafworm (M. F. Ismail et al., 2021).

Antiviral Activity

  • Derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were synthesized and tested for anti-tobacco mosaic virus activity, indicating potential antiviral applications (Zhuo Chen et al., 2010).

Corrosion Inhibition

  • Density Functional Theory (DFT) calculations and molecular dynamics simulations were used to predict the corrosion inhibition performances of thiadiazole derivatives, including those related to 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, against the corrosion of iron (S. Kaya et al., 2016).

Antimicrobial Agents

  • The compound was involved in the synthesis of formazans showing moderate antimicrobial activity against various bacterial and fungal strains (P. Sah et al., 2014).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it might pose to health and the environment.


Future Directions

This involves discussing potential future research directions, applications, or improvements for the compound.


properties

IUPAC Name

5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVGTVGYFLNBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339179
Record name 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821344
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

CAS RN

28004-64-0
Record name 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28004-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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